molecular formula C14H17FN2O3S B2884495 2-({2-[4-(4-Fluorophenyl)piperazino]-2-oxoethyl}sulfanyl)acetic acid CAS No. 551931-35-2

2-({2-[4-(4-Fluorophenyl)piperazino]-2-oxoethyl}sulfanyl)acetic acid

Cat. No. B2884495
CAS RN: 551931-35-2
M. Wt: 312.36
InChI Key: QTPBEOVVURPKLE-UHFFFAOYSA-N
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Description

“2-({2-[4-(4-Fluorophenyl)piperazino]-2-oxoethyl}sulfanyl)acetic acid” is a compound that has been found in mass spectra . It has a molecular weight of 338.37 . It is related to 2-Fluorophenylacetic acid, which is a chiral derivatizing agent for determination of enantiomeric composition of chiral, nonracemic compounds , and 4-Fluorophenylacetic acid, which is used as an intermediate in the production of fluorinated anesthetics .


Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of this compound. It is recommended to consult relevant scientific literature or a chemical supplier for more detailed information .


Molecular Structure Analysis

The empirical formula of this compound is C17H23FN2O4 . More detailed structural information, such as the compound’s mass spectra, can be found online .


Chemical Reactions Analysis

There is currently limited information available on the specific chemical reactions involving this compound. It is recommended to consult relevant scientific literature for more detailed information .

Scientific Research Applications

Photochemistry and Chemical Reactions

Studies have investigated the photochemical behavior of related compounds, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid (ciprofloxacin), highlighting their reactivity under light exposure and interaction with other chemical agents. The research reveals the complex pathways involved in their photo-induced transformations, which could inform the development of new materials or chemical processes (Mella, Fasani, & Albini, 2001).

Sulfomethylation and Macrocyclic Chelates

Another application lies in the modification of piperazine and polyazamacrocycles through sulfomethylation, leading to the formation of mixed-side-chain macrocyclic chelates. This process has implications for the synthesis of novel chelating agents that could be used in medical imaging, as well as in the design of new drugs and materials (J. van Westrenen & A. Sherry, 1992).

Luminescence and Analytical Applications

The compound's structure is conducive to the study of luminescence and its analytical applications. For example, the sensitized luminescence of terbium for the determination of norfloxacin indicates potential uses in analytical chemistry, where similar compounds could serve as fluorescent probes or in the enhancement of detection sensitivity in various assays (Beltyukova Svetlana, Egorova, & Teslyuk, 1999).

Antimicrobial and Antioxidant Properties

Research into the antimicrobial and antioxidant properties of compounds containing the piperazin-1-yl moiety suggests potential applications in developing new antibacterial and antioxidant agents. For instance, certain derivatives have shown promising activity against bacterial strains, highlighting their therapeutic potential (Kumara et al., 2015).

Synthesis and Chemical Modification

The synthesis and chemical modification of compounds related to 2-({2-[4-(4-Fluorophenyl)piperazino]-2-oxoethyl}sulfanyl)acetic acid are of significant interest in the chemical sciences. Research in this area focuses on developing new synthetic routes and derivatives with varied properties for potential applications in pharmaceuticals, materials science, and beyond (Spjut, Qian, & Elofsson, 2010).

properties

IUPAC Name

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3S/c15-11-1-3-12(4-2-11)16-5-7-17(8-6-16)13(18)9-21-10-14(19)20/h1-4H,5-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPBEOVVURPKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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